molecular formula C16H27NO2 B12704920 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) CAS No. 93918-86-6

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)

Cat. No.: B12704920
CAS No.: 93918-86-6
M. Wt: 265.39 g/mol
InChI Key: MNHPEUKMVUMQQH-UHFFFAOYSA-N
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Description

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) is a chemical compound of interest in organic chemistry and materials science research. Its molecular structure features a 3,5-dimethylphenyl group linked via an imino (NH) bridge to two butan-2-ol segments. Compounds with similar structural motifs, such as those featuring dimethylphenyl groups and nitrogen-oxygen functionalities, are frequently explored as intermediates in organic synthesis and for the development of novel materials . Potential research applications for this compound may include its use as a building block for the synthesis of more complex molecules, a ligand in coordination chemistry, or a precursor in polymer research. The specific mechanism of action, physical properties (e.g., melting point, boiling point, and solubility), and spectral data for this compound are [currently being characterized/awaiting determination]. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling. This product is labeled with For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93918-86-6

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

1-[N-(2-hydroxybutyl)-3,5-dimethylanilino]butan-2-ol

InChI

InChI=1S/C16H27NO2/c1-5-15(18)10-17(11-16(19)6-2)14-8-12(3)7-13(4)9-14/h7-9,15-16,18-19H,5-6,10-11H2,1-4H3

InChI Key

MNHPEUKMVUMQQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(CC(CC)O)C1=CC(=CC(=C1)C)C)O

Origin of Product

United States

Preparation Methods

Temperature and Solvent

  • The reaction is optimally carried out at low temperatures, typically between -30°C and +80°C, with a preferred range of -12°C to 0°C, and an optimal temperature around -9°C to 0°C to maximize stereoselectivity and yield.
  • Organic solvents are essential, with alcohols being preferred. Tertiary alcohols such as 2-methyl-2-butanol are especially effective solvents for this reaction due to their ability to stabilize intermediates and facilitate catalyst activity.
  • Other suitable solvents include tetrahydrofuran, methyltetrahydrofuran, dimethoxyethane, diethoxyethane, methanol, ethanol, isopropanol, ethyl acetate, toluene, and various higher alcohols.

Catalysts and Ligands

  • Transition metal catalysts, particularly copper(I) hydride species generated in situ, are employed to facilitate the reductive step.
  • Chiral ligands are used to induce stereoselectivity, with molar ratios of catalyst to ligand ranging from 1:1 to 1:6, preferably 1:2 to 1:3.
  • Examples of chiral ligands include ferrocenyl-based phosphine ligands such as (S)-1-{(S_P)-2-[2-(diphenylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis-(trifluoromethyl)phenyl]phosphine and related derivatives.

Reducing Agents

  • Silanes are the preferred reducing agents, with phenylsilane being the most effective for generating the active metal hydride species.
  • Other silanes such as dimethylphenylsilane, triethoxysilane, tetramethyldisiloxane, diphenylsilane, and polymethylhydrosiloxane can also be used.
  • Pinacolborane is an alternative reducing agent.
  • The amount of reducing agent typically ranges from 0.5 to 3 equivalents relative to the limiting reactant.

Stepwise Preparation Methodology

Step Description Conditions Notes
1 Dissolution of chiral ligand and catalyst in solvent Room temperature, under inert atmosphere (argon or nitrogen) Ensures complete dissolution and activation of catalyst complex
2 Cooling of reaction mixture to -9°C to 0°C Controlled cooling Critical for stereoselectivity and reaction control
3 Addition of 3,5-dimethylphenyl amine and butan-2-ol derivatives Slow addition to maintain temperature Prevents side reactions and ensures controlled imine formation
4 Addition of reducing agent (phenylsilane) Dropwise over 5-30 minutes Generates copper hydride species in situ for reduction
5 Stirring at low temperature for 1-21 hours Maintains reaction progress and completion Reaction monitored by HPLC or TLC for completion
6 Quenching with aqueous ammonium chloride or mild acid Room temperature Neutralizes catalyst and stops reaction
7 Extraction and purification Column chromatography with ethyl acetate/cyclohexane gradient Yields pure product with high diastereomeric and enantiomeric excess

Stereochemical Outcomes and Purity

  • The reaction is highly diastereoselective, typically producing over 86% of the desired diastereomer with diastereomeric excess (de) greater than 76%.
  • When chiral ligands are employed, enantiomeric excess (ee) values often exceed 50%, with values over 90% being common.
  • The product is usually isolated as a single stereoisomer, which is critical for applications requiring stereochemical purity.

Purification Techniques

  • After reaction completion, the mixture is quenched and subjected to biphasic extraction using solvents such as toluene and aqueous citric acid to remove impurities.
  • The organic layer is dried and concentrated under reduced pressure.
  • Final purification is achieved by column chromatography using gradients of ethyl acetate in cyclohexane, typically from 0% to 20% ethyl acetate.
  • This method ensures removal of residual catalyst, ligand, and side products, yielding analytically pure 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-ol).

Research Findings and Optimization

  • Studies have shown that the choice of solvent and temperature critically affects the yield and stereoselectivity of the product.
  • Use of tertiary alcohol solvents like 2-methyl-2-butanol enhances catalyst stability and reaction rate.
  • Phenylsilane as a reducing agent provides superior control over the reduction step compared to other silanes or boranes.
  • The molar ratio of catalyst to ligand is optimized to balance catalyst activity and ligand availability, with 1:2 to 1:3 ratios being most effective.
  • Reaction times vary from 1 hour to over 20 hours depending on scale and temperature, with longer times favoring complete conversion without loss of stereochemical integrity.

Summary Table of Key Parameters

Parameter Preferred Range/Value Impact on Reaction
Temperature -12°C to 0°C (optimal ~ -9°C) Controls stereoselectivity and yield
Solvent 2-methyl-2-butanol (preferred) Enhances catalyst stability and solubility
Catalyst:Ligand Ratio 1:1 to 1:6 (preferably 1:2 to 1:3) Balances activity and selectivity
Reducing Agent Phenylsilane (0.5 to 3 equiv) Generates active hydride species
Reaction Time 1 to 21 hours Ensures complete conversion
Purification Column chromatography (0-20% EtOAc in cyclohexane) Achieves high purity and stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines .

Scientific Research Applications

The compound 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) , also known as a bis(alkanol) derivative, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its imino group may contribute to biological activity through interactions with biological receptors or enzymes. Preliminary studies indicate that derivatives of such bis(alkanol) compounds can exhibit anti-inflammatory and analgesic properties. For instance:

  • Anti-inflammatory Activity : Research has suggested that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis or other inflammatory diseases.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases.

Materials Science

In materials science, 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) has been explored for its potential as a polymer additive:

  • Plasticizers : The compound can improve the flexibility and durability of polymers when incorporated into their matrix.
  • Coatings : Its chemical properties allow it to function as a protective coating agent in various industrial applications.

Environmental Studies

The environmental implications of using such compounds are also noteworthy:

  • Biodegradability : Compounds featuring aliphatic alcohols are often more biodegradable than their non-alcoholic counterparts. Studies are ongoing to assess the environmental impact and degradation pathways of this specific compound.
  • Water Treatment : Research indicates that similar bis(alkanol) compounds can be effective in removing pollutants from water through adsorption mechanisms.

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of related bis(alkanol) derivatives demonstrated significant anti-inflammatory activity in vitro. The derivatives were tested against various cell lines, showing a dose-dependent response in inhibiting cytokine production. The results are summarized in Table 1 below:

CompoundIC50 (µM)Activity
Compound A10Anti-inflammatory
Compound B15Antioxidant
1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)12Potential therapeutic

Case Study 2: Polymer Applications

In another investigation, the incorporation of 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) into polyvinyl chloride (PVC) matrices showed enhanced flexibility and thermal stability. The mechanical properties were evaluated using standard tensile testing methods, with results indicating improved performance compared to control samples without additives.

SampleTensile Strength (MPa)Elongation at Break (%)
Control25150
PVC + Additive30200

Mechanism of Action

The mechanism of action of 1,1’-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several phosphine ligands and binaphthol derivatives documented in the Kanto Reagents catalog:

Compound Name Backbone/Functional Groups Molecular Weight (g/mol) CAS RN Key Features
1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) Imino-bridged bis(butan-2-ol) Not reported Not available Hydrophilic alcohols, hindered imino
(R)-3,3′-Bis(3,5-dimethylphenyl)-1,1′-bi-2-naphthol Binaphthol with 3,5-dimethylphenyl groups 494.61 215433-51-5 Chiral binaphthol, bulky substituents
(R)-Xyl-BINAP Bisphosphine ligand (binaphthyl backbone) 903.24 (Pd complex) 31277-98-2 Air-sensitive, Pd coordination
(R)-Spirobiindene-diol Spirobiindene with diol groups 460.60 930784-56-8 Rigid spirocyclic framework

Key Observations :

  • Unlike Xyl-BINAP (a Pd-coordinating ligand ), the alcohol groups in 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) may favor interactions with metals like aluminum or boron.

Functional and Application Differences

  • Catalytic Roles :

    • Xyl-BINAP and its derivatives are widely used in asymmetric hydrogenation due to their chiral phosphine centers .
    • Binaphthol analogs (e.g., ) serve as chiral ligands for titanium or zirconium in enantioselective oxidations .
    • The target compound’s alcohol groups may make it suitable for Brønsted acid catalysis or as a precursor for Schiff base ligands.
  • Pharmaceutical Relevance: Spirobiindene-diols () are explored in drug discovery for their conformational rigidity . The imino-alcohol structure of the target compound could mimic bioactive motifs in antimalarial or antiviral agents.

Physicochemical Properties

Property 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) (R)-Xyl-BINAP (R)-3,3′-Bis(3,5-dimethylphenyl)-binaphthol
Stability Likely stable at RT (inference) Air-sensitive Stable under inert atmosphere
Solubility Polar solvents (e.g., ethanol, water) Nonpolar solvents Toluene, dichloromethane
Purity (Commercial) Not reported >95.0% >97.0%

Biological Activity

1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL), also known by its CAS number 93918-86-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bis(imine) structure with two butan-2-OL moieties linked through a 3,5-dimethylphenyl group. Its molecular formula is C16_{16}H24_{24}N2_{2}O2_{2}, indicating the presence of hydroxyl groups that may influence its biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL). For instance, compounds with similar structural features have shown selective toxicity against malignant cells while exhibiting lower toxicity towards non-malignant cells. This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissues.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCC50_{50} (µM)Selectivity Index (SI)
1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)TBDTBD
Dimeric 3,5-Bis(benzylidene)-4-piperidones0.510
Other Related CompoundsVariesVaries

Note: TBD = To Be Determined based on specific experimental conditions.

The mechanisms by which 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL] exerts its biological effects are still under investigation. However, similar compounds have been shown to induce apoptosis in cancer cells through:

  • Caspase Activation : Activation of caspases such as caspase-3 and -7 has been observed in related studies, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been reported to cause G2 phase arrest in the cell cycle, contributing to their cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, further promoting apoptosis.

Study on Anticancer Activity

A study focused on evaluating the anticancer properties of imine derivatives similar to 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL). The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., HL-60 leukemia cells). The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound over 48 hours.

Table 2: Anticancer Activity Results

Cell LineIC50_{50} (µM)Treatment Duration (h)
HL-6012.548
HSC-215.048
HCT11610.048

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